![molecular formula C13H15N3O5S B5656008 ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5656008.png)
ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate and its derivatives often involves complex reactions, including the treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate under specific conditions to yield novel sulfonamide hybrids with antimicrobial activities (Hussein, 2018). These syntheses highlight the compound's potential in creating impactful chemical agents.
Molecular Structure Analysis
Molecular structure determination, such as through X-ray diffraction, plays a crucial role in understanding the compound's chemical behavior. The structural elucidation provides insights into the arrangement of atoms and the molecular geometry, which are pivotal for predicting reactivity and interactions with biological targets.
Chemical Reactions and Properties
Ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate undergoes various chemical reactions, including alkylation and condensation, to form derivatives with potential biological activities. These reactions are significant for modifying the compound to enhance its biological relevance or to tailor its physical and chemical properties for specific applications.
Physical Properties Analysis
The physical properties of ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate, such as solubility, melting point, and stability, are essential for its handling and application in research and development. Understanding these properties facilitates the compound's use in laboratory and industrial settings, ensuring optimal conditions for storage and application.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and its behavior in chemical syntheses, define the compound's utility in research and industrial processes. Investigations into these properties allow for the development of new synthetic routes and the exploration of the compound's potential in various chemical domains.
properties
IUPAC Name |
ethyl N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-3-20-13(17)14-10-4-6-11(7-5-10)22(18,19)16-12-8-9(2)21-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOFTXLAAVCXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate |
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